molecular formula C24H23N3OS B7730267 (2E)-2-cyano-N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]-3-[4-(propan-2-yl)phenyl]prop-2-enamide

(2E)-2-cyano-N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]-3-[4-(propan-2-yl)phenyl]prop-2-enamide

Cat. No.: B7730267
M. Wt: 401.5 g/mol
InChI Key: NJAKCBNTLYYFBS-CIAFOILYSA-N
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Description

(2E)-2-cyano-N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]-3-[4-(propan-2-yl)phenyl]prop-2-enamide is a complex organic compound that features a cyano group, a thiazole ring, and a prop-2-enamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-cyano-N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]-3-[4-(propan-2-yl)phenyl]prop-2-enamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea under basic conditions.

    Introduction of the Benzyl Group: The 4-methylbenzyl group can be introduced via a nucleophilic substitution reaction.

    Formation of the Prop-2-enamide Moiety: This step involves the reaction of an appropriate acrylonitrile derivative with the thiazole intermediate.

    Final Coupling: The final step involves coupling the thiazole intermediate with the acrylonitrile derivative under suitable conditions to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-cyano-N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]-3-[4-(propan-2-yl)phenyl]prop-2-enamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to form reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may yield alcohols or amines.

Scientific Research Applications

(2E)-2-cyano-N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]-3-[4-(propan-2-yl)phenyl]prop-2-enamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of (2E)-2-cyano-N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]-3-[4-(propan-2-yl)phenyl]prop-2-enamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and processes.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: Aniline derivatives with chlorine substitutions.

    Caffeine: An alkaloid with a purine structure.

Uniqueness

(2E)-2-cyano-N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]-3-[4-(propan-2-yl)phenyl]prop-2-enamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(E)-2-cyano-N-[5-[(4-methylphenyl)methyl]-1,3-thiazol-2-yl]-3-(4-propan-2-ylphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3OS/c1-16(2)20-10-8-18(9-11-20)12-21(14-25)23(28)27-24-26-15-22(29-24)13-19-6-4-17(3)5-7-19/h4-12,15-16H,13H2,1-3H3,(H,26,27,28)/b21-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJAKCBNTLYYFBS-CIAFOILYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC2=CN=C(S2)NC(=O)C(=CC3=CC=C(C=C3)C(C)C)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)CC2=CN=C(S2)NC(=O)/C(=C/C3=CC=C(C=C3)C(C)C)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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